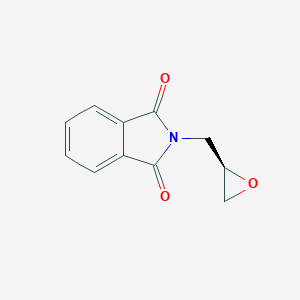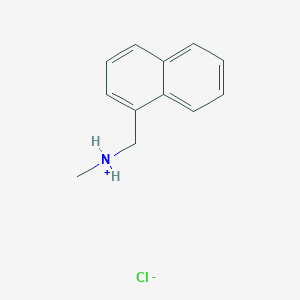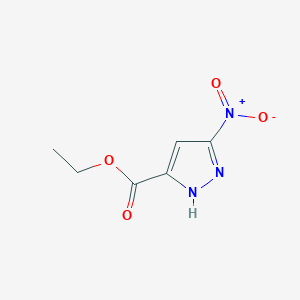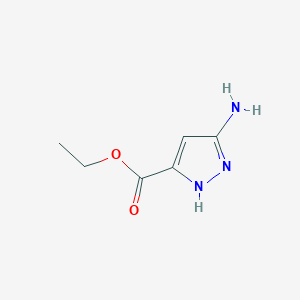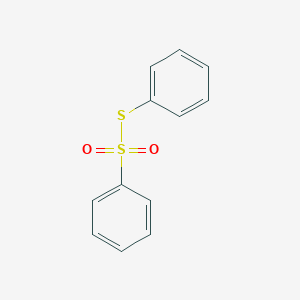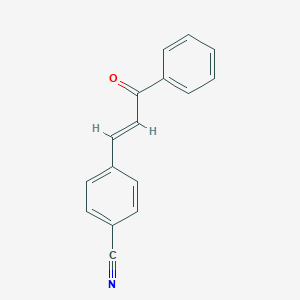![molecular formula C16H22N4O10 B116752 2-[(叠氮乙酰基)氨基]-2-脱氧-D-吡喃葡萄糖 1,3,4,6-四乙酸酯 CAS No. 98924-81-3](/img/structure/B116752.png)
2-[(叠氮乙酰基)氨基]-2-脱氧-D-吡喃葡萄糖 1,3,4,6-四乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, also known as 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, is a useful research compound. Its molecular formula is C16H22N4O10 and its molecular weight is 430.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质标记和交联
Ac4GlcNAz 是一种叠氮标记的糖,它为通过体内代谢标记和化学选择性连接研究糖蛋白提供了一种高度特异性的方法 . 叠氮基团很小,不活泼,在生物系统中不存在,因此叠氮糖化合物不会干扰内源性细胞途径,并取代其天然存在的类似物 .
生物正交化学
Ac4GlcNAz 中的叠氮基团是生物正交的,这意味着它不会与生物样品的成分发生反应或干扰,但会以高效率相互缀合 . 该特性使 Ac4GlcNAz 成为生物正交化学中的一种有用工具,生物正交化学是一个涉及在生物系统内使用人工生化反应的领域 .
糖蛋白研究
Ac4GlcNAz 可以通过糖基化事件掺入,有效地用叠氮基团“标记”糖蛋白 . 这使得可以使用炔烃活化试剂(“点击”化学)或膦活化试剂(施陶丁格连接)特异性靶向叠氮基团进行检测或缀合 .
疾病特异性蛋白质 O-GlcNAcylation
N-乙酰葡萄糖胺对蛋白质丝氨酸或苏氨酸残基的酶促修饰,即 O-GlcNAcylation,是一种普遍存在的翻译后修饰,它经常发生在细胞核和细胞质中 . Ac4GlcNAz 可用于研究这种修饰,因为它受两种酶(O-GlcNAc 转移酶和 O-GlcNAcase)的动态调节 .
疾病研究
在多种疾病中都发现了异常的 O-GlcNAcylation,包括糖尿病、神经退行性疾病和癌症 . Ac4GlcNAz 可用于通过分析 O-GlcNAcylation 的变化来研究这些疾病
作用机制
Target of Action
The primary target of Ac4GlcNAz is the sialic acid biosynthesis pathway . This compound is incorporated into the pathway, leading to the production of azide-modified proteins .
Mode of Action
Ac4GlcNAz interacts with its targets through chemoselective ligation chemistries . The azide moiety of the compound can be used for modification, including CuAAC, Cu-free click reaction, or Staudinger ligation . This allows the compound to be incorporated into proteins in a highly specific manner .
Biochemical Pathways
The affected pathway is the sialic acid biosynthesis pathway . The incorporation of Ac4GlcNAz into this pathway results in the production of azide-modified proteins . These modified proteins can then be detected by reaction with alkynes .
Pharmacokinetics
The acetyl groups of the compound increase its solubility in many solvents, which may enhance its bioavailability .
Result of Action
The result of Ac4GlcNAz’s action is the production of azide-modified proteins . These proteins can be detected and studied using various biochemical techniques, providing valuable insights into protein function and regulation .
Action Environment
The action of Ac4GlcNAz can be influenced by various environmental factors. For example, the solubility of the compound can be affected by the solvent used . Additionally, the efficiency of the chemoselective ligation reactions can be influenced by factors such as temperature and pH
生化分析
Biochemical Properties
It is known that the azido group in the molecule can react with alkynes in a process called click chemistry . This property allows it to be used as a biochemical tool for labeling and tracking molecules in cells .
Cellular Effects
The cellular effects of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate are largely dependent on its interactions with other biomolecules. The compound’s azido group can react with alkynes present in other molecules, allowing it to form covalent bonds and attach itself to these molecules . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate involves its azido group. This group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction allows the compound to form covalent bonds with other molecules, which can lead to changes in their function or localization .
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that its effects would be observable shortly after it is introduced into a system
Transport and Distribution
The transport and distribution of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate within cells and tissues are likely influenced by its chemical properties. Its ability to form covalent bonds with other molecules could affect its localization and accumulation
Subcellular Localization
The subcellular localization of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is likely to be influenced by its interactions with other molecules. Its ability to react with alkynes could potentially target it to specific compartments or organelles where these reactions occur
属性
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-ALTVCHKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Ac4GlcNAz (2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate), and how is it used to study bacteria?
A1: Ac4GlcNAz is a modified sugar molecule containing an azide group. It acts as a chemical probe by exploiting the metabolic pathways of bacteria. Bacteria can uptake Ac4GlcNAz and incorporate it into their glycans (sugar structures) through metabolic processes. This incorporation allows researchers to label and study bacterial glycans, which are often involved in pathogenesis and possess unique structures absent in humans [, , , ].
Q2: What types of bacteria have been studied using Ac4GlcNAz?
A2: Ac4GlcNAz has shown promise in studying various bacteria, including:
- Helicobacter pylori (Hp): This bacterium causes ulcers and gastric cancers. Ac4GlcNAz helped identify O-linked glycans in Hp and was crucial in developing a novel targeting strategy based on Hp's surface glycans [, , ].
- Akkermansia muciniphila: This bacterium is a mucin-degrading gut microbe. Ac4GlcNAz, along with other azido-monosaccharide derivatives, was successfully incorporated into its surface glycoconjugates [].
- Other Gut Microbiota: Ac4GlcNAz has been applied in studying other gut bacteria, including Bacteroides fragilis, Anaerostipes rhamnosivorans, Intestimonas butyriciproducens, and Eubacterium hallii, providing insights into their unique carbohydrate metabolism [].
- Escherichia coli: While challenging, Ac4GlcNAz can be used to label E. coli under specific conditions, offering a way to explore the influence of GlcNAc metabolism on metabolic labeling [].
Q3: What are the advantages of using Ac4GlcNAz for studying bacterial glycans?
A3: Ac4GlcNAz offers several advantages:
- Selectivity: It primarily targets bacterial glycans, showing limited incorporation into mammalian cell surfaces, allowing for selective targeting of bacteria [, ].
- Versatility: It can be used with various labeling techniques like the Staudinger ligation and click chemistry, enabling researchers to visualize and analyze labeled glycans [, , ].
- Non-toxic: Studies show Ac4GlcNAz does not significantly affect the growth or viability of bacteria like A. muciniphila and E. coli, making it suitable for studying live cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

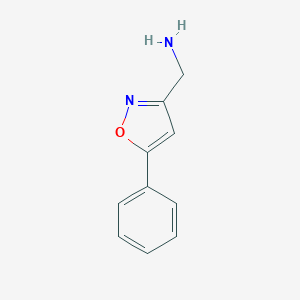

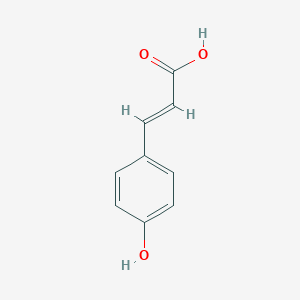
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
